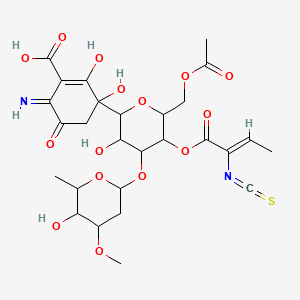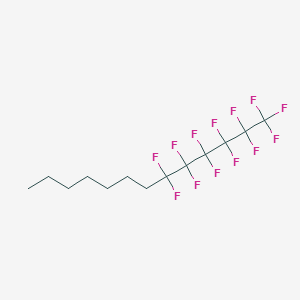
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of tridecane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can undergo oxidation to form various fluorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically require a catalyst and are carried out under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required. These reactions are performed under controlled conditions to avoid decomposition of the compound.
Major Products Formed
Substitution Reactions: The major products are fluorinated derivatives with different functional groups.
Reduction Reactions: Partially fluorinated hydrocarbons are the primary products.
Oxidation Reactions: Various fluorinated carboxylic acids and ketones can be formed.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
作用機序
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive. This property is exploited in various applications where stability and resistance to harsh conditions are required.
類似化合物との比較
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride
- Perfluorohexanesulfonyl fluoride
- 1-Hexanesulfonyl fluoride
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. Compared to similar compounds, it offers superior performance in applications requiring long-term stability and resistance to chemical attack.
特性
CAS番号 |
1835249-87-0 |
|---|---|
分子式 |
F(CF2)6(CH2)7H C13H15F13 |
分子量 |
418.24 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotridecane |
InChI |
InChI=1S/C13H15F13/c1-2-3-4-5-6-7-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3 |
InChIキー |
OOYUDVCBUIKSAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
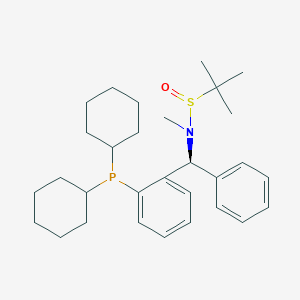
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
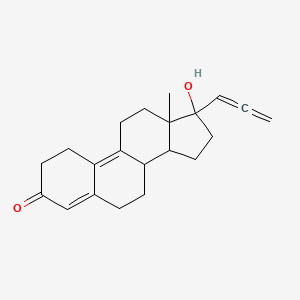
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

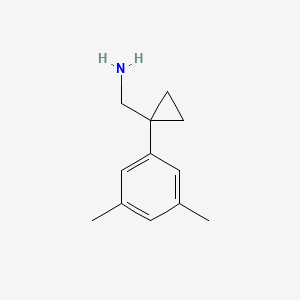
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

